![molecular formula C18H14Cl2Zr B1591016 Zirconium, dichlorobis[(1,2,3,3a,7a-eta)-1H-inden-1-yl]- CAS No. 12148-49-1](/img/new.no-structure.jpg)
Zirconium, dichlorobis[(1,2,3,3a,7a-eta)-1H-inden-1-yl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zirconium, dichlorobis[(1,2,3,3a,7a-eta)-1H-inden-1-yl]- is an organometallic compound with the chemical formula C18H14Cl2Zr. This compound is characterized by its two indenyl ligands and two chloride ligands coordinated to a central zirconium atom. It is commonly used in various scientific and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Zirconium, dichlorobis[(1,2,3,3a,7a-eta)-1H-inden-1-yl]- typically involves the reaction of zirconium tetrachloride with indenyl ligands. The reaction is carried out in an inert atmosphere, often using solvents like toluene or THF (tetrahydrofuran). The reaction conditions usually require elevated temperatures and careful control of the stoichiometry to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced purification techniques to obtain the compound in high yield and purity. The production is carried out in specialized reactors designed to handle organometallic compounds safely .
Chemical Reactions Analysis
Types of Reactions
Zirconium, dichlorobis[(1,2,3,3a,7a-eta)-1H-inden-1-yl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides.
Reduction: It can be reduced to lower oxidation states of zirconium.
Substitution: The chloride ligands can be substituted with other ligands such as alkyl or aryl groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various organic halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield zirconium oxides, while substitution reactions can produce a variety of organozirconium compounds .
Scientific Research Applications
Zirconium, dichlorobis[(1,2,3,3a,7a-eta)-1H-inden-1-yl]- has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic synthesis reactions, including polymerization and hydrogenation reactions.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Studied for its potential anticancer properties, as it can increase the penetration and accumulation of chemotherapy drugs in tumor tissues
Industry: Employed in the production of advanced materials, such as high-performance polymers and coatings
Mechanism of Action
The mechanism of action of Zirconium, dichlorobis[(1,2,3,3a,7a-eta)-1H-inden-1-yl]- involves its ability to form stable complexes with various substrates. The indenyl ligands provide a stable coordination environment for the zirconium center, allowing it to participate in various catalytic cycles. The molecular targets and pathways involved depend on the specific application, such as the activation of small molecules in catalytic reactions or the interaction with biomolecules in biological systems .
Comparison with Similar Compounds
Similar Compounds
Dichlorobis(1-neomenthylindenyl)-zirconium: Similar structure but with neomenthylindenyl ligands.
Bis(cyclopentadienyl)zirconium dichloride: Contains cyclopentadienyl ligands instead of indenyl ligands.
Zirconium bis(hexamethyldisilazide) dichloride: Features hexamethyldisilazide ligands
Uniqueness
Zirconium, dichlorobis[(1,2,3,3a,7a-eta)-1H-inden-1-yl]- is unique due to its specific ligand environment, which provides distinct reactivity and stability compared to other zirconium compounds. This uniqueness makes it particularly valuable in catalytic applications and advanced material synthesis .
Properties
CAS No. |
12148-49-1 |
|---|---|
Molecular Formula |
C18H14Cl2Zr |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
dichlorozirconium(2+);1H-inden-1-ide |
InChI |
InChI=1S/2C9H7.2ClH.Zr/c2*1-2-5-9-7-3-6-8(9)4-1;;;/h2*1-7H;2*1H;/q2*-1;;;+4/p-2 |
InChI Key |
OLWNTZDHHWRPPI-UHFFFAOYSA-L |
SMILES |
[CH-]1C=CC2=CC=CC=C21.[CH-]1C=CC2=CC=CC=C21.Cl[Zr+2]Cl |
Canonical SMILES |
[CH-]1C=CC2=CC=CC=C21.[CH-]1C=CC2=CC=CC=C21.Cl[Zr+2]Cl |
Key on ui other cas no. |
12148-49-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



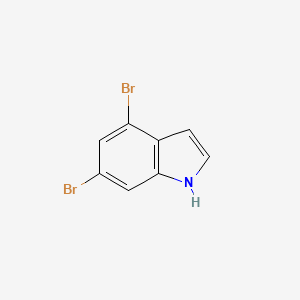
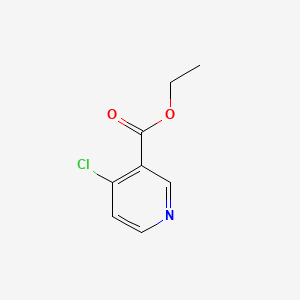
![Tris[(propan-2-yl)oxy]silyl](/img/structure/B1590940.png)
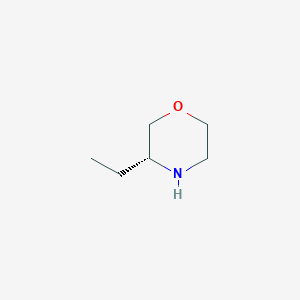


![N-[6-[Carbonochloridoyl(methyl)amino]hexyl]-N-methylcarbamoyl chloride](/img/structure/B1590946.png)


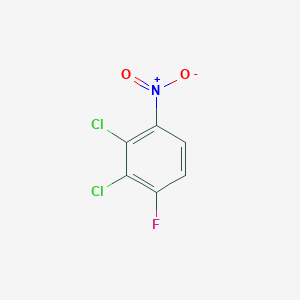
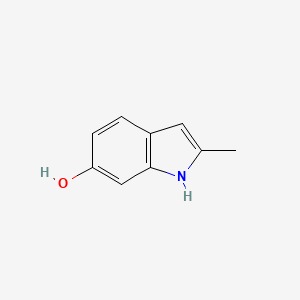
![4,7-Difluorobenzo[d]thiazol-2-amine](/img/structure/B1590955.png)

